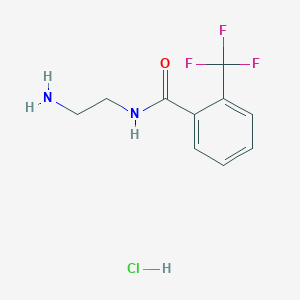

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride

Descripción general

Descripción

N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its trifluoromethyl group attached to the benzamide structure, which imparts unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)benzoyl chloride and 2-aminoethanol.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained around 0°C to 5°C to control the reaction rate.

Catalysts: No specific catalyst is required, but the reaction may be facilitated by using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction parameters to ensure consistency and purity.

Purification: The crude product is purified using recrystallization techniques, often involving solvents like ethanol or methanol.

Quality Control: The final product undergoes rigorous quality control tests, including NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the nitro group.

Substitution: Cyanide derivatives of the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact mechanism may involve modulation of enzyme activity or inhibition of specific signaling pathways.

Comparación Con Compuestos Similares

N-(2-Aminoethyl)acetamide: Similar structure but lacks the trifluoromethyl group.

2-(Trifluoromethyl)benzamide: Similar to the target compound but without the aminoethyl group.

N-(2-Aminoethyl)benzamide: Similar to the target compound but without the trifluoromethyl group.

Uniqueness: The presence of both the aminoethyl and trifluoromethyl groups in the target compound imparts unique chemical and biological properties that are not found in the similar compounds listed above.

Actividad Biológica

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group enhances its lipophilicity, which facilitates membrane penetration and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoromethyl moiety not only increases lipophilicity but also influences the compound's reactivity and binding affinity to biological receptors. This property makes it a valuable candidate in drug discovery, particularly for conditions requiring effective intracellular delivery.

Biological Activity

Research findings indicate that this compound exhibits various biological activities, including antimicrobial, antiviral, and antiparasitic effects.

Antimicrobial Activity

Studies have demonstrated that similar benzamide derivatives possess significant antimicrobial properties. For instance, pyrrole benzamide derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Antiparasitic Activity

In the context of antiparasitic research, derivatives of N-(2-aminoethyl)-N-phenyl benzamides have been identified as promising candidates against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One notable compound demonstrated an in vitro EC50 value of 0.001 μM and significant oral bioavailability . This highlights the potential therapeutic applications of related compounds in treating parasitic infections.

Comparative Analysis

A comparative analysis with other compounds in the same class reveals unique attributes of this compound.

| Compound | Activity | MIC/EC50 Value | Notes |

|---|---|---|---|

| This compound | Antimicrobial/Antiparasitic | TBD | Structural analogs show promise |

| N-(2-aminoethyl)-N-phenyl benzamides | Antiparasitic | EC50 = 0.001 μM | Effective against Trypanosoma brucei |

| Pyrrole benzamide derivatives | Antimicrobial | MIC = 3.12 - 12.5 μg/mL | Active against Staphylococcus aureus |

Case Studies

- Antiparasitic Screening : A phenotypic screen identified several benzamide derivatives effective against Trypanosoma brucei. The most potent compound exhibited excellent selectivity over mammalian cells and good permeability into brain tissue, crucial for treating late-stage HAT .

- Antimicrobial Evaluation : In vitro evaluations of pyrrole benzamide derivatives indicated significant antibacterial activity, suggesting that modifications to the benzamide structure can enhance efficacy against resistant strains .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14;/h1-4H,5-6,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJSNSHLRQAXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.